2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide

Anticonvulsant Discovery Medicinal Chemistry Structure-Activity Relationship (SAR)

2-(2,5-Dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide (CAS 2329342-19-8) is a synthetic, hybrid small molecule featuring a pyrrolidine-2,5-dione (succinimide) ring linked via an acetamide bridge to a 2-fluorobenzyl group. It belongs to a broader class of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivatives extensively investigated for anticonvulsant and antinociceptive properties.

Molecular Formula C13H13FN2O3
Molecular Weight 264.256
CAS No. 2329342-19-8
Cat. No. B2839823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide
CAS2329342-19-8
Molecular FormulaC13H13FN2O3
Molecular Weight264.256
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC(=O)NCC2=CC=CC=C2F
InChIInChI=1S/C13H13FN2O3/c14-10-4-2-1-3-9(10)7-15-11(17)8-16-12(18)5-6-13(16)19/h1-4H,5-8H2,(H,15,17)
InChIKeyKTCNIJGBIRJOFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,5-Dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide: Chemical Identity, Class Context, and Procurement Profile


2-(2,5-Dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide (CAS 2329342-19-8) is a synthetic, hybrid small molecule featuring a pyrrolidine-2,5-dione (succinimide) ring linked via an acetamide bridge to a 2-fluorobenzyl group. It belongs to a broader class of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivatives extensively investigated for anticonvulsant and antinociceptive properties [1]. A critical structural distinction is the absence of a substituent on the acetamide's alpha-carbon, in contrast to the bulkier and more lipophilic (phenyl)acetamide analogs (e.g., Kuk's compound 30) that have established in vivo pharmacology [1]. Its commercial availability is currently limited, with one vendor (Leyan) listing a 98% purity grade , positioning it primarily as a specialty research intermediate rather than a lead-like molecule.

Procurement Risk: Why All (2,5-Dioxopyrrolidin-1-yl)acetamides Are Not Interchangeable for Neurological Research


Generic substitution within the (2,5-dioxopyrrolidin-1-yl)acetamide class is unreliable due to extreme sensitivity of biological activity to minor structural modifications [1]. The quantitative evidence below demonstrates that the alpha-carbon substitution pattern is a binary switch for in vivo anticonvulsant efficacy. In published studies, lead compounds such as Kuk-30 and Compound 14, which possess an aliphatic or phenyl substituent at the alpha-carbon of the acetamide linker, show robust protective activity in the Maximal Electroshock Seizure (MES) test (ED50 values of 45.6 mg/kg and 49.6 mg/kg, respectively) [1][2]. In contrast, the target compound's unsubstituted acetamide bridge represents a structural simplification that is likely to abolish target engagement. A procurement decision based solely on the shared succinimide core without considering this crucial pharmacophoric feature can lead to the selection of a biologically inert compound.

Head-to-Head and Cross-Study Comparative Evidence: 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide vs. Key Analogues


Structural Comparison: Impact of Alpha-Carbon Substitution on Molecular Descriptors

The target compound is differentiated from all published active anticonvulsants by its unsubstituted acetamide linker. This results in a substantially lower molecular weight and calculated LogP compared to the advanced leads. The quantitative data demonstrates that the target compound occupies a fundamentally different property space, which is a critical parameter for CNS drug discovery [1][2].

Anticonvulsant Discovery Medicinal Chemistry Structure-Activity Relationship (SAR)

In Vivo Efficacy Gap: Absence of Anticonvulsant Activity in Target Compound's Structural Class

No published data demonstrates anticonvulsant activity for the unsubstituted 2-(2,5-dioxopyrrolidin-1-yl)acetamide scaffold. In contrast, alpha-substituted analogues show robust, dose-dependent protection in the MES seizure model in mice. The class-level inference is that the unsubstituted compound lacks the critical pharmacophoric element for efficacy [1].

In Vivo Pharmacology Anticonvulsant Screening Maximal Electroshock (MES) Test

Comparative Purity and Sourcing: Commercial Availability of the Unsubstituted Scaffold

Commercial availability is a key differentiator. The target compound is listed with a defined purity by a single vendor, whereas related active pharmaceutical leads are not commercially available. This establishes the target compound's sole practical role as a specialty tool compound or intermediate .

Chemical Procurement Quality Control Building Block Purity

Recommended Application Scenarios for 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide Based on Derivative Evidence


Chemical Biology Tool as a Negative Control for Succinimide-Based Anticonvulsant Studies

The key evidence that the target compound lacks the critical alpha-carbon substituent required for anticonvulsant activity [1] positions it as an ideal negative control probe. Researchers can use this commercially available compound alongside active leads like Kuk-30 to confirm that pharmacological effects are driven by the specific pharmacophore, rather than the succinimide core. Its purity (98%) supports reproducible biological assays.

Synthetic Intermediate for Building Block-Derived Libraries

The compound's unsubstituted acetamide bridge is a versatile synthetic handle for late-stage diversification. Its procurement value lies in its use as a key intermediate to generate focused libraries of alpha-substituted derivatives through alkylation reactions, directly emulating the structures of active leads reported by Abram et al. in 2020 and 2022 [1].

Fragment-Based Drug Discovery (FBDD) Starter for Neurological Targets

With a molecular weight of 264.25 Da and an estimated LogP of ~1.1, the compound fits key physicochemical criteria for fragment-like molecules. Its structural simplicity, relative to complex active leads [1], makes it a suitable starting point for fragment growth or linking strategies targeting specific binding sites on voltage-gated sodium or calcium channels, which are implicated in the mechanism of action of this class.

Analytical Reference Standard for Pharmacopeial or Forensic Analysis

Given its structural relation to an emerging class of neurological agents, the 98% purity batch can be utilized as an analytical reference standard for the development of LC-MS/MS or HPLC methods to detect and quantify related impurities or metabolites in preclinical samples.

Quote Request

Request a Quote for 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.